2-(2-Furylmethyl)isoindolin-1-imine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furylmethyl)isoindolin-1-imine hydrobromide can be achieved through a multi-component reaction. One common method involves the condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound such as 1,3-dimethylbarbituric acid, Meldrum’s acid, or 1,3-cyclohexanedione . This reaction is typically carried out in an aqueous medium at room temperature, providing high yields (90-98%) with straightforward purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the catalyst-free, one-pot synthesis method described above is efficient and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Furylmethyl)isoindolin-1-imine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(2-Furylmethyl)isoindolin-1-imine hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Furylmethyl)isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with proteins and enzymes, influencing their activity and function. This interaction can lead to various biological effects, making it a valuable compound for research .
Comparison with Similar Compounds
Similar Compounds
Isoindolin-1-imine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
2-Cyanobenzaldehyde derivatives: These compounds are used as starting materials in the synthesis of isoindolin-1-imine derivatives and have similar reactivity.
Uniqueness
2-(2-Furylmethyl)isoindolin-1-imine hydrobromide is unique due to its specific structure, which includes a furylmethyl group attached to the isoindolin-1-imine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(furan-2-ylmethyl)-3H-isoindol-1-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.BrH/c14-13-12-6-2-1-4-10(12)8-15(13)9-11-5-3-7-16-11;/h1-7,14H,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJDFSVJVANFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1CC3=CC=CO3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.